7-Chloropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 165.58 .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 7-Chloropyrido[2,3-b]pyrazine, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .Molecular Structure Analysis
The molecular structure of 7-Chloropyrido[2,3-b]pyrazine consists of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Physical And Chemical Properties Analysis
7-Chloropyrido[2,3-b]pyrazine has a molecular weight of 165.58 g/mol . Its physical and chemical properties have been analyzed using density functional theory (DFT) computations .Scientific Research Applications
Organic Optoelectronic Materials : Pyrazine is a crucial molecular scaffold in organic optoelectronic materials. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been developed, indicating that 1,7-derivatives of pyrrolopyrazine could be promising for optoelectronic applications due to their favorable optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).
Antitumor Agents : Novel pyrido[2,3-b]pyrazines have been synthesized as potential antitumor agents, particularly for tumors resistant to erlotinib. These compounds have shown efficacy in both erlotinib-sensitive and erlotinib-resistant cell lines, making them promising drug candidates for non-small cell lung cancer with EGFR T790M mutation (Kékesi et al., 2013).
Glycine Antagonists : 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide has been identified as a selective glycine antagonist with in vivo activity, which could be useful for evaluating the effectiveness of glycine antagonists (Micheli et al., 1997).
Antibacterial Properties : Some pyrido[2,3-b]pyrazine derivatives have demonstrated strong antibacterial activities, making them potential candidates for antibacterial applications (Miyazawa, Takabatake, & Hasegawa, 1997).
Kinase Inhibitors : Certain pyrrolo[2,3-b]pyrazine derivatives have shown significant antiproliferative activity and have been identified as promising protein kinase inhibitors. This suggests their potential in cancer therapy (Dubinina et al., 2006).
Future Directions
Pyrrolopyrazine derivatives, including 7-Chloropyrido[2,3-b]pyrazine, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . They have potential applications in nonlinear optical (NLO) technological applications and electrochemical sensing of DNA .
properties
IUPAC Name |
7-chloropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQOCVKIUJEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717217 |
Source
|
Record name | 7-Chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloropyrido[2,3-b]pyrazine | |
CAS RN |
116081-22-2 |
Source
|
Record name | 7-Chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.